Cas no 1367933-99-0 (3-(thiolan-3-yl)propanoic acid)

3-(Thiolan-3-yl)propanoic acid is a sulfur-containing carboxylic acid characterized by its thiolane ring structure, which confers unique reactivity and functional versatility. This compound is particularly valuable in organic synthesis and pharmaceutical applications due to its bifunctional nature, combining a reactive thioether group with a carboxyl moiety. The thiolane ring enhances stability while enabling participation in cyclization and conjugation reactions. Its propanoic acid chain further facilitates derivatization, making it a useful intermediate for constructing complex molecules. The compound's balanced lipophilicity and polarity also contribute to its utility in medicinal chemistry, where it may serve as a scaffold for bioactive molecule development.
3-(thiolan-3-yl)propanoic acid structure
1367933-99-0 structure
Product name:3-(thiolan-3-yl)propanoic acid
CAS No:1367933-99-0
MF:C7H12O2S
MW:160.233981132507
CID:6387648
PubChem ID:82415530

3-(thiolan-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(thiolan-3-yl)propanoic acid
    • 3-Thiophenepropanoic acid, tetrahydro-
    • EN300-1837390
    • 1367933-99-0
    • SCHEMBL13660698
    • Inchi: 1S/C7H12O2S/c8-7(9)2-1-6-3-4-10-5-6/h6H,1-5H2,(H,8,9)
    • InChI Key: ZQWVJFAERQBZLH-UHFFFAOYSA-N
    • SMILES: C1SCCC1CCC(O)=O

Computed Properties

  • Exact Mass: 160.05580079g/mol
  • Monoisotopic Mass: 160.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 125
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • Density: 1.170±0.06 g/cm3(Predicted)
  • Boiling Point: 317.3±15.0 °C(Predicted)
  • pka: 4.70±0.10(Predicted)

3-(thiolan-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1837390-1.0g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
1g
$743.0 2023-06-03
Enamine
EN300-1837390-5g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
5g
$2443.0 2023-09-19
Enamine
EN300-1837390-0.1g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
0.1g
$741.0 2023-09-19
Enamine
EN300-1837390-0.25g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
0.25g
$774.0 2023-09-19
Enamine
EN300-1837390-0.5g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
0.5g
$809.0 2023-09-19
Enamine
EN300-1837390-5.0g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
5g
$2152.0 2023-06-03
Enamine
EN300-1837390-0.05g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
0.05g
$707.0 2023-09-19
Enamine
EN300-1837390-2.5g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
2.5g
$1650.0 2023-09-19
Enamine
EN300-1837390-10.0g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
10g
$3191.0 2023-06-03
Enamine
EN300-1837390-1g
3-(thiolan-3-yl)propanoic acid
1367933-99-0
1g
$842.0 2023-09-19

Additional information on 3-(thiolan-3-yl)propanoic acid

Professional Introduction to 3-(thiolan-3-yl)propanoic Acid (CAS No. 1367933-99-0)

3-(thiolan-3-yl)propanoic acid (CAS No. 1367933-99-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, characterized by its thiolan ring and propanoic acid moiety, represents a promising candidate for further exploration in drug development and biochemical interactions.

The molecular structure of 3-(thiolan-3-yl)propanoic acid incorporates a thiolan ring, which is a five-membered heterocyclic compound containing sulfur, making it an interesting scaffold for medicinal chemistry. The presence of the thiol group in the thiolan ring suggests potential reactivity with biological molecules, which could be exploited for therapeutic purposes. Additionally, the propanoic acid side chain provides a site for further functionalization, allowing for the development of derivatives with tailored properties.

In recent years, there has been a growing interest in exploring novel compounds that can modulate biological pathways through specific interactions. The structural features of 3-(thiolan-3-yl)propanoic acid make it a compelling candidate for such investigations. Researchers have been particularly interested in its potential as a ligand in enzyme inhibition studies, where the thiol group can engage in coordination with metal ions or cysteine residues in enzymes, thereby altering their activity.

One of the most exciting areas of research involving 3-(thiolan-3-yl)propanoic acid is its application in the development of new antibiotics. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. The unique chemical properties of this compound suggest that it may have efficacy against resistant strains by interfering with essential bacterial processes. Preliminary studies have shown that derivatives of this compound exhibit promising activity against certain bacterial species, indicating its potential as a lead compound for further development.

The synthesis of 3-(thiolan-3-yl)propanoic acid presents an interesting challenge due to the need to introduce both the thiolan ring and the propanoic acid moiety in a controlled manner. Advanced synthetic methodologies, such as cross-coupling reactions and cyclization techniques, have been employed to achieve this goal. The optimization of these synthetic routes is crucial for producing high-purity samples suitable for biological testing.

In addition to its pharmaceutical applications, 3-(thiolan-3-yl)propanoic acid has shown promise in materials science research. Its ability to form coordination complexes with metal ions makes it a valuable component in the development of new materials with enhanced properties. For instance, it has been explored as a precursor for metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, separation technologies, and catalysis.

The biodegradability and environmental impact of 3-(thiolan-3-yl)propanoic acid are also areas of interest. As sustainable chemistry becomes increasingly important, there is a need to develop compounds that do not persist in the environment or pose significant toxicity risks. Studies have indicated that this compound undergoes degradation under certain conditions, suggesting that it can be safely handled and disposed of without causing long-term environmental harm.

The future prospects for 3-(thiolan-3-yl)propanoic acid are vast and multifaceted. Ongoing research aims to uncover additional biological activities and explore new synthetic pathways that could enhance its utility. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to novel applications that could benefit human health and industrial processes alike.

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